4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride
Overview
Description
4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
The synthesis of 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride typically involves the formation of the pyrazolopyridine core followed by chlorination and acylation steps. One common method starts with the reaction of 1-ethyl-3-methyl-1H-pyrazole with a suitable pyridine derivative under acidic conditions to form the pyrazolopyridine core. This intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position. Finally, the carbonyl chloride group is introduced using oxalyl chloride or phosgene .
Chemical Reactions Analysis
4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions to form corresponding derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The pyrazolopyridine core can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Research: The compound has been used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals
Mechanism of Action
The mechanism of action of 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride include:
- 1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride
- 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- 1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride
These compounds share the pyrazolopyridine core but differ in their substituents, which can significantly impact their biological activity and chemical reactivity .
Properties
IUPAC Name |
4-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O/c1-2-14-9-6(4-13-14)7(10)5(3-12-9)8(11)15/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZOAQNTKVFCPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556886 | |
Record name | 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52833-03-1 | |
Record name | 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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